5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

Description

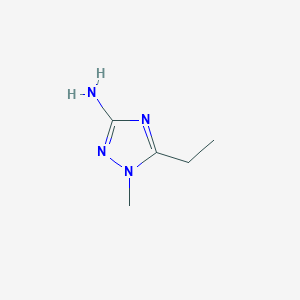

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFRMHLJGECEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501258 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90708-10-4 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Application Potential

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1] This guide provides an in-depth technical overview of a specific, functionalized derivative, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine . We will dissect its core chemical properties, propose a robust synthetic pathway with detailed protocols, predict its spectral characteristics, and explore its reactivity for further derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel bioactive compounds.

Introduction: The Significance of the 1,2,4-Triazol-3-amine Scaffold

The 1,2,4-triazole ring system is of immense interest to synthetic and medicinal chemists. Its unique electronic properties, including a significant dipole moment, hydrogen bond donating and accepting capabilities, and metabolic stability, make it an excellent pharmacophore.[1] The 3-amino substituted 1,2,4-triazole motif is a particularly valuable variant, acting as a bioisostere for urea and amide functionalities, which can enhance physicochemical properties like solubility and reduce the potential for aggregation.[2]

This scaffold is present in a wide array of clinically relevant drugs, demonstrating its versatility across different biological targets.[3] The specific compound of interest, this compound, introduces two key alkyl substitutions to this core. The N1-methyl group blocks a potential site of metabolism and eliminates tautomerism, locking the scaffold's geometry. The C5-ethyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins. Understanding the interplay of these features is crucial for its strategic deployment in drug design projects.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is to establish its unambiguous identity and core properties.

Chemical Structure

The structure of this compound is defined by a five-membered triazole ring with nitrogen atoms at positions 1, 2, and 4. An amino group is attached at C3, an ethyl group at C5, and a methyl group at the N1 position.

Caption: Chemical structure of this compound.

Identifiers and Properties

The following table summarizes the key identifiers and computed physicochemical properties for this compound. These values are essential for registration in chemical databases, procurement, and computational modeling.

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 90708-10-4 | [4] |

| Molecular Formula | C₅H₁₀N₄ | [4] |

| Molecular Weight | 126.16 g/mol | [4] |

| SMILES | CCC1=NC(=NN1C)N | [4] |

| Predicted LogP | 0.4 ± 0.3 | (Calculated) |

| Predicted pKa (strongest basic) | 4.5 ± 0.1 (Amine) | (Calculated) |

| Predicted Solubility | Moderate in water and polar organic solvents | (Inferred) |

Synthesis and Mechanistic Rationale

While multiple routes to 3-amino-1,2,4-triazoles exist, a highly efficient and convergent approach involves the cyclization of a substituted aminoguanidine derivative.[5][6] The proposed synthesis for this compound leverages this strategy, ensuring high yields and straightforward purification.

The rationale for this pathway is its robustness. Starting with readily available N-methylhydrazine and propionitrile allows for the controlled formation of the key N-methyl-N'-propionylhydrazine intermediate. Subsequent steps build the guanidine functionality before the final, often high-yielding, cyclization step.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

CAUTION: This protocol involves hazardous reagents. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-Methylpropionimidohydrazide

-

To a stirred solution of methylhydrazine (1.0 eq) in anhydrous ethanol (5 mL/mmol) at 0 °C, add propionitrile (1.1 eq).

-

Bubble dry hydrogen chloride gas through the solution for 15 minutes while maintaining the temperature below 10 °C.

-

Seal the reaction vessel and stir at room temperature for 24 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Concentrate the mixture under reduced pressure. The resulting hydrochloride salt is typically used in the next step without further purification.

Step 2: Synthesis of 1-Cyano-2-ethyl-1-methylisosemicarbazide

-

Dissolve the crude N-Methylpropionimidohydrazide hydrochloride from Step 1 in dichloromethane (DCM, 10 mL/mmol).

-

Cool the solution to 0 °C and add triethylamine (2.5 eq) dropwise.

-

Add a solution of cyanogen bromide (1.05 eq) in DCM dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate.

Step 3: Cyclization to this compound

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.5 eq) in anhydrous ethanol), add the purified intermediate from Step 2.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the intramolecular cyclization can be monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and neutralize with 1M HCl.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify via column chromatography or recrystallization to obtain the final compound.

Spectroscopic and Structural Characterization

Structural confirmation is paramount. Based on the known spectral properties of analogous 1,2,4-triazole derivatives, the following characteristics are predicted for this compound.[2][7][8]

| Technique | Predicted Signature | Rationale |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.5-6.0 (s, 2H, -NH₂), δ 3.5-3.7 (s, 3H, N-CH₃), δ 2.5-2.7 (q, J=7.6 Hz, 2H, -CH₂CH₃), δ 1.1-1.3 (t, J=7.6 Hz, 3H, -CH₂CH₃) | The amine protons are expected to be a broad singlet. The N-methyl group will be a sharp singlet. The ethyl group will exhibit a classic quartet-triplet splitting pattern. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-165 (C5), δ 155-160 (C3), δ 30-35 (N-CH₃), δ 20-25 (-CH₂CH₃), δ 10-15 (-CH₂CH₃) | The two triazole ring carbons (C3 and C5) will appear significantly downfield. The aliphatic carbons of the methyl and ethyl groups will be upfield. |

| Mass Spec. (EI) | m/z = 126 (M⁺), 111 ([M-CH₃]⁺), 97 ([M-C₂H₅]⁺) | The molecular ion peak should be clearly visible. Common fragmentation would involve the loss of the methyl or ethyl substituents. |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 2980-2850 (C-H stretch), 1650-1620 (N-H bend), 1580-1550 (C=N stretch) | The primary amine will show characteristic stretching and bending vibrations. Aliphatic C-H and ring C=N stretches will also be prominent. |

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the exocyclic amino group at the C3 position. This group is a potent nucleophile and serves as a versatile handle for synthetic elaboration.

The N1-methylation is a key design choice, as it prevents N-acylation/alkylation at that position and removes the possibility of annular tautomerism, which simplifies the reactivity profile and resulting product mixtures.

Key Reactions

-

Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide or sulfonamide linkages. This is a primary method for incorporating the triazole moiety into larger, more complex molecules.

-

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines (Schiff bases). These can be further reduced to secondary amines, providing another route for diversification.

-

Alkylation: While direct N-alkylation can be challenging to control, reductive amination provides a reliable method for introducing alkyl groups.

Caption: Key derivatization pathways via the 3-amino group.

Potential Applications in Drug Discovery

The true value of a building block is realized in its application. The 1,2,4-triazole scaffold is a validated pharmacophore with a broad spectrum of biological activities.[1][9][10] Derivatives have shown promise as:

-

Antifungal Agents: Triazoles like fluconazole are famous for their inhibition of fungal cytochrome P450 enzymes.

-

Anticancer Agents: The scaffold can be found in kinase inhibitors and other anti-proliferative compounds.

-

Antiviral Agents: Ribavirin is a well-known example of a triazole-based antiviral drug.[1]

-

Herbicides and Fungicides: In agrochemicals, triazoles are used to protect crops.[9][11]

The specific substitutions on this compound make it an attractive starting point for library synthesis. The N-methyl group provides metabolic blocking and geometric constraint, while the ethyl group can probe hydrophobic interactions within a binding site. By using the synthetic handles on the 3-amino group, researchers can rapidly generate a diverse library of compounds for screening against various therapeutic targets.

Conclusion

This compound is a well-defined and synthetically accessible chemical building block. Its structure combines the validated pharmacological relevance of the 3-amino-1,2,4-triazole core with specific alkyl substitutions that confer desirable physicochemical properties for drug development. The nucleophilic amino group provides a reliable point for chemical elaboration, enabling its incorporation into a wide range of molecular architectures. This guide has provided the foundational chemical knowledge, a practical synthetic route, and a strategic outlook, positioning this compound as a valuable tool for scientists and researchers in the pursuit of novel therapeutics.

References

-

PubChem. Amitrole | C2H4N4 | CID 1639. National Center for Biotechnology Information. [Link][13]

-

PubChem. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link][14]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link][7]

-

ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link][8]

-

ResearchGate. Reactivity of 3‐amino‐[7][12][13]‐triazole towards enaminonitriles and enaminones. [Link][16]

-

ResearchGate. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. [Link][17]

-

PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link][1]

-

Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole. [5]

-

SpringerLink. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link][11]

-

National Center for Biotechnology Information. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link][18]

-

Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link][9]

-

ResearchGate. (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link][10]

-

ResearchGate. (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. [Link][20]

-

PubMed. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. [Link][21]

-

MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link][22]

-

PubMed Central. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link][23]

-

MDPI. Pyrazolo[5,1-c][7][12][13]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link][24]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link][2]

-

PubMed Central. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link][6]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. lifechemicals.com [lifechemicals.com]

- 4. biosynth.com [biosynth.com]

- 5. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 13. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Amino-5-methyl-1,2,4-triazole | Alzchem Group [alzchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

- 21. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine CAS number 90708-10-4

An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine (CAS: 90708-10-4)

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Its unique combination of features—hydrogen bonding capabilities, dipole character, metabolic stability, and rigid planar structure—allows for high-affinity interactions with a wide array of biological targets.[2] This guide focuses on a specific, lesser-explored derivative, This compound (CAS No. 90708-10-4) . While specific data on this compound is sparse, this document serves as a technical primer for researchers and drug development professionals. It consolidates foundational knowledge, proposes a robust synthetic pathway based on established methodologies for the 1,2,4-triazole core, and outlines a strategic framework for exploring its pharmacological potential. By leveraging extensive data on the broader class of 3-amino-1,2,4-triazoles, we aim to provide the scientific community with the necessary tools and rationale to investigate this promising molecule as a novel building block in drug discovery.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a small molecule featuring the characteristic five-membered triazole ring, substituted with an ethyl group at the C5 position, a methyl group on the N1 nitrogen, and an amine group at the C3 position. These substituents are expected to modulate the molecule's polarity, solubility, and receptor-binding potential.

| Property | Value | Source |

| CAS Number | 90708-10-4 | [3] |

| Molecular Formula | C₅H₁₀N₄ | [3] |

| Molecular Weight | 126.16 g/mol | [3] |

| SMILES | CCC1=NC(=NN1C)N | [3] |

| MDL Number | MFCD08059917 | [3] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The chosen strategy is a convergent two-step process: (1) acylation of N-methylaminoguanidine with propionyl chloride to form an acylaminoguanidine intermediate, followed by (2) base-mediated intramolecular cyclization to yield the target triazole. This approach is favored for its reliability and the typically high yields associated with the cyclization of such intermediates.[6]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-2-(propionyl)guanidine (Intermediate C)

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaminoguanidine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add anhydrous pyridine (2.2 eq) dropwise to the suspension. The pyridine acts as both a base to free the amine and a scavenger for the HCl generated during the acylation.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of propionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM.

-

Work-up and Isolation: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylaminoguanidine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound (Target D)

-

Cyclization Conditions: Dissolve the crude intermediate from Step 1 in a 2M aqueous solution of sodium hydroxide. The strong base facilitates the deprotonation and subsequent nucleophilic attack required for ring closure.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for the dehydration and cyclization cascade.

-

Isolation and Purification: After cooling to room temperature, neutralize the solution with concentrated HCl to pH 7-8. The product may precipitate out or can be extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are then dried, filtered, and concentrated. The final product should be purified by column chromatography on silica gel to achieve high purity.

Structural Verification

Confirmation of the final structure is paramount. The following analytical data would be expected:

-

¹H NMR: Distinct signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Resonances corresponding to the two carbons of the ethyl group, the N-methyl carbon, and the two distinct carbons of the triazole ring (C3-amine and C5-ethyl).

-

Mass Spectrometry (ESI+): A prominent peak at m/z 127.10, corresponding to the [M+H]⁺ ion.

-

FTIR: Characteristic peaks for N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching, and C=N/N=N stretching vibrations from the triazole ring.

Potential Pharmacological Profile and Screening Strategy

The 1,2,4-triazole scaffold is a validated pharmacophore present in drugs with diverse mechanisms of action, including antifungal, anticancer, and antiviral agents.[1][2][7] Derivatives are known to act as inhibitors of enzymes like catalase and lanosterol 14α-demethylase, or as antagonists for various receptors.[8] The presence of the 3-amino group provides a key hydrogen-bonding moiety and a site for further derivatization to explore structure-activity relationships (SAR).

Areas of Therapeutic Interest

Based on the activities of structurally related compounds, this compound is a candidate for screening in several therapeutic areas:

-

Anticancer: Many 1,2,4-triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2][9]

-

Antimicrobial/Antifungal: This is a classic activity for azole compounds. Screening against a panel of pathogenic bacteria and fungi is highly warranted.[10][11]

-

Antiviral: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.[7]

-

Anti-inflammatory & Analgesic: Fused triazole systems have shown promise as anti-inflammatory agents.[9]

-

Antitubercular: Novel 1,2,4-triazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[12]

Proposed Biological Screening Workflow

A logical, tiered approach is essential for efficiently evaluating the biological potential of a novel compound. This workflow ensures that resources are focused on the most promising activities identified in primary screens.

Caption: A tiered workflow for the biological evaluation of the target compound.

Safety, Handling, and Toxicology

While comprehensive toxicological data for this specific molecule is unavailable, preliminary hazard information and data from related compounds provide a basis for safe handling.

Known Hazards

Supplier data indicates the following potential hazards associated with this class of compounds[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For the parent compound, 3-amino-1,2,4-triazole (Amitrole), more extensive data is available, noting it is suspected of damaging fertility or the unborn child (H361) and may cause damage to organs through prolonged exposure (H373). While these are not confirmed for the title compound, they underscore the need for caution.

Recommended Handling Procedures

All work with this compound should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE) is mandatory:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: Not typically required if handled in a fume hood. If weighing or transferring powder outside of containment, a properly fitted respirator (e.g., N95) should be used.

Accidental exposure should be treated promptly: rinse eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[13]

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of 1,2,4-triazoles. Its structure contains all the necessary elements to serve as a versatile building block for the synthesis of larger, more complex drug candidates. The proposed synthetic route provides a clear and actionable plan for its preparation, enabling further research. The true value of this compound will be unlocked through systematic biological screening, as outlined in this guide. Future efforts should focus not only on evaluating its intrinsic activity but also on utilizing the 3-amino group as a synthetic handle for creating diverse chemical libraries. Such studies will be instrumental in determining if this specific arrangement of ethyl, methyl, and amino substituents can confer a unique and therapeutically valuable biological profile.

References

-

This compound | 90708-10-4. Biosynth.

-

Pyrazolo[5,1-c][3][10][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][3][10][14]triazole-6(5H)-ones as Possible Anticancer Agents. PMC - PubMed Central.

-

Amitrole | C2H4N4 | CID 1639. PubChem - NIH.

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Europe PMC.

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

-

SAFETY DATA SHEET - 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-. Fisher Scientific.

-

Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate.

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.

-

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. PubChem.

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH.

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH.

-

Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate.

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Review (Pharmrev).

-

SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

-

Safety Data Sheet: 1,2,4-Triazole. Carl Roth.

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.

-

1,5-Dimethyl-1H-1,2,4-triazol-3-amine. BLDpharm.

-

SAFETY DATA SHEET - 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central.

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

-

1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate.

-

1-METHYL-1H-1,2,4-TRIAZOL-3-AMINE | CAS#:49607-51-4. Chemsrc.

-

Pyrazolo[5,1-c][3][10][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central.

-

Suzhou Rovathin Foreign Trade Co.,Ltd. Guidechem.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is a substituted aminotriazole that holds potential as a valuable building block in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of clinically used drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The specific substitution pattern of an ethyl group at the 5-position and a methyl group at the 1-position of the triazole ring, combined with an amino group at the 3-position, offers a unique three-dimensional structure for molecular interactions with biological targets. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the core 5-ethyl-1H-1,2,4-triazol-3-amine ring system. This is followed by a regioselective methylation of the triazole ring to yield the final product.

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of 5-Ethyl-1H-1,2,4-triazol-3-amine (Intermediate)

The formation of the 3-amino-5-ethyl-1,2,4-triazole ring is accomplished through the well-established reaction of aminoguanidine with a suitable carboxylic acid derivative, in this case, propanoic acid. This reaction proceeds via the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable triazole ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of propanoic acid. This is an acid-catalyzed process, and the use of aminoguanidine bicarbonate or hydrochloride is common, with the in-situ formation of the free base or the reaction proceeding under acidic conditions. The resulting N-propionylaminoguanidine intermediate then undergoes a dehydration and cyclization cascade to yield the 5-ethyl-1H-1,2,4-triazol-3-amine.

Figure 2: General mechanism for the formation of the 1,2,4-triazole ring.

Experimental Protocol: Synthesis of 5-Ethyl-1H-1,2,4-triazol-3-amine

This protocol is based on established methods for the synthesis of 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine and carboxylic acids.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aminoguanidine bicarbonate | 136.11 | 13.61 g | 0.10 |

| Propanoic acid | 74.08 | 8.15 g (8.2 mL) | 0.11 |

| Water | 18.02 | 20 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminoguanidine bicarbonate (13.61 g, 0.10 mol) and water (20 mL).

-

Slowly add propanoic acid (8.15 g, 0.11 mol) to the suspension. The mixture will effervesce as carbon dioxide is released.

-

Once the addition is complete and the effervescence has subsided, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may crystallize out upon cooling. If not, the volume of the solution can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a water/ethanol mixture, to obtain pure 5-ethyl-1H-1,2,4-triazol-3-amine.

-

Dry the purified product in a vacuum oven.

Characterization of 5-Ethyl-1H-1,2,4-triazol-3-amine

-

¹H NMR (DMSO-d₆): δ (ppm) ~1.1 (t, 3H, CH₃-CH₂), ~2.5 (q, 2H, CH₂-CH₃), ~5.5 (s, 2H, NH₂), ~11.5 (br s, 1H, NH).

-

¹³C NMR (DMSO-d₆): δ (ppm) ~12 (CH₃), ~20 (CH₂), ~155 (C₅), ~158 (C₃).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₄H₉N₄: 113.08.

-

IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1580 (N-H bending).

Part 2: N1-Methylation of 5-Ethyl-1H-1,2,4-triazol-3-amine

The final step in the synthesis is the introduction of a methyl group onto the triazole ring. The alkylation of 1,2,4-triazoles can potentially occur at the N1, N2, or N4 positions. For 3-amino-5-substituted-1,2,4-triazoles, N1-alkylation is often favored under basic conditions using an alkyl halide. The regioselectivity is influenced by factors such as the steric hindrance of the substituent at the 5-position and the reaction conditions.

Rationale for N1-Regioselectivity

In the presence of a base, the acidic N-H proton of the triazole ring is deprotonated to form a triazolate anion. This anion exists in resonance, with the negative charge delocalized over the nitrogen atoms. While methylation can occur at different positions, the N1 position is generally less sterically hindered compared to the N2 position, especially with a substituent at the C5 position. Furthermore, the electronic properties of the amino group at C3 can influence the charge distribution in the triazolate anion, favoring nucleophilic attack from the N1 position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of 1,2,4-triazoles.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Ethyl-1H-1,2,4-triazol-3-amine | 112.15 | 11.22 g | 0.10 |

| Sodium hydride (60% dispersion in oil) | 24.00 | 4.40 g | 0.11 |

| Methyl iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (4.40 g of 60% dispersion, 0.11 mol) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 5-ethyl-1H-1,2,4-triazol-3-amine (11.22 g, 0.10 mol) in anhydrous THF (100 mL).

-

Slowly add the solution of the triazole to the sodium hydride suspension at 0 °C. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Slowly add methyl iodide (15.61 g, 0.11 mol) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-methylated product.

Characterization of this compound

The following are the expected spectroscopic data for the final product, based on the structure and data from similar compounds:

-

¹H NMR (CDCl₃): δ (ppm) ~1.3 (t, 3H, CH₃-CH₂), ~2.7 (q, 2H, CH₂-CH₃), ~3.6 (s, 3H, N-CH₃), ~4.0 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃): δ (ppm) ~12 (CH₃-CH₂), ~21 (CH₂-CH₃), ~32 (N-CH₃), ~158 (C₅), ~160 (C₃).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₅H₁₁N₄: 127.10.

-

IR (KBr, cm⁻¹): ~3300-3150 (N-H stretching of NH₂), ~2970 (C-H stretching), ~1640 (C=N stretching), ~1570 (N-H bending).

Conclusion

This guide outlines a robust and logical two-step synthetic route for the preparation of this compound. The synthesis involves the formation of the triazole ring via a well-established condensation/cyclization reaction, followed by a regioselective N-methylation. The provided experimental protocols are based on reliable literature precedents and offer a solid foundation for the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs. Careful control of reaction conditions, particularly during the methylation step, is crucial for achieving good yields and the desired regioselectivity.

References

- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022-03-20). In National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951111/

- Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2]triazole-6(5H)-ones as Possible Anticancer Agents. (2018-02-27). In National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150117/

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024-04-10). In National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11024385/

- A Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2019-08-06). In ResearchGate. Retrieved from https://www.researchgate.

- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024-04-24). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/29/9/1944

- Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. (2018-05-03). In ResearchGate. Retrieved from https://www.researchgate.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. In Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04576c

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024-05-10). In INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from https://www.researchgate.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. In ResearchGate. Retrieved from https://www.researchgate.

- Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. In ResearchGate. Retrieved from https://www.researchgate.net/publication/242131907_Synthesis_of_5-amino-3-hetaryl-1H-124-triazoles_via_Cyclization_ofhetaroylaminoguanidines_in_Aqueous_Medium

- Application of Aminoguanidine Bicarbonate in the Synthesis of Heterocyclic Compounds. In Benchchem. Retrieved from https://www.benchchem.com/application-notes/21/application-of-aminoguanidine-bicarbonate-in-the-synthesis-of-heterocyclic-compounds

- This compound. In Biosynth. Retrieved from https://www.biosynth.com/p/QDA70810/90708-10-4-5-ethyl-1-methyl-1h-1-2-4-triazol-3-amine

- Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2019-08-09). In ResearchGate. Retrieved from https://www.researchgate.

- 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. In SpectraBase. Retrieved from https://spectrabase.com/compound/Hvlvjqo1Zh8

- S1 1H NMR, 13C NMR, and HMBC Spectra. In The Royal Society of Chemistry. Retrieved from https://www.rsc.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine. The document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic techniques and the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar heterocyclic compounds.

Introduction to this compound

This compound is a substituted triazole, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their diverse biological activities.[1] The accurate elucidation of the structure of newly synthesized triazole derivatives is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of these molecules.

This guide will delve into the theoretical underpinnings of each of these techniques, provide detailed experimental protocols for data acquisition, and present an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure:

The structure of this compound, with the chemical formula C₅H₁₀N₄ and a molecular weight of 126.16 g/mol , is presented below.[2] The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the N-methyl group, and the amine protons. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (Ethyl) | ~ 2.7 - 2.9 | Quartet (q) | ~ 7.5 | 2H |

| -CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet (t) | ~ 7.5 | 3H |

| N-CH₃ (Methyl) | ~ 3.6 - 3.8 | Singlet (s) | - | 3H |

| -NH₂ (Amine) | ~ 5.0 - 6.0 | Broad Singlet (br s) | - | 2H |

Causality Behind Predicted Chemical Shifts:

-

Ethyl Group: The methylene protons (-CH₂-) are adjacent to the electron-withdrawing triazole ring, causing them to be deshielded and appear at a lower field compared to the methyl protons (-CH₃). The characteristic quartet and triplet splitting pattern arises from the coupling between the methylene and methyl protons.

-

N-Methyl Group: The methyl group attached to the nitrogen of the triazole ring is also deshielded, with its chemical shift influenced by the aromatic and electron-withdrawing nature of the ring. A singlet is expected as there are no adjacent protons to couple with.

-

Amine Protons: The chemical shift of the amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[3] A broad singlet is typically observed. The signal may disappear upon D₂O exchange, a useful diagnostic tool.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazole) | ~ 155 - 160 |

| C5 (Triazole) | ~ 150 - 155 |

| N-CH₃ (Methyl) | ~ 35 - 40 |

| -CH₂- (Ethyl) | ~ 20 - 25 |

| -CH₃ (Ethyl) | ~ 10 - 15 |

Causality Behind Predicted Chemical Shifts:

-

Triazole Carbons (C3 and C5): These carbons are part of an aromatic heterocyclic system and are significantly deshielded, appearing at a low field. The carbon atom C3, bonded to the amino group, is expected to be slightly downfield from C5.

-

N-Methyl Carbon: The carbon of the N-methyl group is deshielded due to its attachment to the electronegative nitrogen atom.

-

Ethyl Carbons: The chemical shifts of the ethyl group carbons are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium-Strong (two bands for primary amine) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=N Stretch (Triazole Ring) | 1650 - 1550 | Medium-Strong |

| N-H Bend (Amine) | 1640 - 1560 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| N-N Stretch (Triazole Ring) | 1280 - 1250 | Medium |

Interpretation of Predicted Frequencies:

-

N-H Stretching: A primary amine group is expected to show two distinct absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[4]

-

C-H Stretching: The absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H bonds in the ethyl and methyl groups.

-

Ring Vibrations: The C=N and N-N stretching vibrations of the 1,2,4-triazole ring typically appear in the fingerprint region and are crucial for confirming the presence of the heterocyclic core.[5]

-

N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1640-1560 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of 1,2,4-triazoles is highly dependent on the nature and position of the substituents.[6] For this compound, fragmentation is likely to involve the loss of small, stable molecules or radicals from the substituents and the triazole ring.

Plausible Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the ethyl group can lead to the loss of a methyl radical, resulting in a fragment at m/z 111.

-

Loss of Ethene (C₂H₄): A common fragmentation pathway for ethyl-substituted aromatic rings is the McLafferty rearrangement, leading to the loss of ethene and a fragment at m/z 98.

-

Loss of Nitrogen (N₂): The triazole ring can fragment with the loss of a stable nitrogen molecule, also potentially leading to a fragment at m/z 98.[6]

-

Loss of Hydrogen Cyanide (HCN): Ring cleavage can also result in the loss of HCN, giving a fragment at m/z 99.[6]

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the predicted spectroscopic data based on the known principles of each technique and data from structurally related compounds. The provided experimental protocols offer a robust framework for obtaining high-quality data. By combining the information from these spectroscopic methods, researchers can confidently confirm the structure and purity of this and other novel heterocyclic compounds, which is a critical step in the process of drug discovery and development.

References

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC - NIH. [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

-

1-methyl-1H-1,2,3-triazol-4-amine. PubChem. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

-

¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

-

1-Methyl-1H-1,2,4-triazol-3-amine. PubChem - NIH. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine and its Analogs

The 1,2,4-triazole ring is a cornerstone in the development of novel therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its rigid five-membered ring structure, make it a "privileged" scaffold in medicinal chemistry. This structural motif is present in a wide array of approved drugs with diverse biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the 1,2,4-triazole core allows for the synthesis of large libraries of derivatives, each with the potential for novel biological activity.[4][5] This guide focuses on a specific, novel derivative, this compound, and provides a comprehensive framework for its in vitro evaluation, from initial screening to more detailed mechanistic studies. The methodologies described herein are extrapolated from established protocols for analogous 1,2,4-triazole-containing compounds and are designed to provide researchers with a robust and logical pathway for investigation.

Synthesis and Characterization of this compound

While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of this compound would likely involve a multi-step process starting from commercially available precursors. Key reaction steps might include the formation of the triazole ring via cyclization reactions, followed by the introduction of the ethyl and methyl groups. Established synthetic routes for substituted 1,2,4-triazoles, such as the Pellizzari or Einhorn-Brunner reactions, could be adapted for this purpose.[2]

Upon successful synthesis, rigorous characterization of the compound is paramount. This would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the compound.

A thorough characterization ensures that subsequent biological studies are conducted on a well-defined chemical entity.

A Tiered Approach to In Vitro Biological Screening

Given the broad spectrum of activities associated with the 1,2,4-triazole scaffold, a tiered screening approach is recommended to efficiently identify the most promising biological effects of this compound.

Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Screening

The initial tier of screening aims to identify any general cytotoxic or antimicrobial activity. This provides a foundational understanding of the compound's biological potential.

Many 1,2,4-triazole derivatives have demonstrated potent anticancer properties.[6] A preliminary assessment of the cytotoxic potential of this compound can be performed using a diverse panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Histology | Hypothetical IC₅₀ (µM) of this compound |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 25.8 |

| HCT116 | Colon Cancer | 8.9 |

| HeLa | Cervical Cancer | 12.5 |

| PC-3 | Prostate Cancer | > 100 |

Interpretation of Results: Low IC₅₀ values against specific cell lines would suggest selective cytotoxic activity and warrant further investigation into the mechanism of action.

The 1,2,4-triazole scaffold is a key component of many antifungal and antibacterial agents.[1][4][7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains in appropriate broth media.[8][9]

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Tier 2: Mechanistic In Vitro Assays

If promising activity is identified in Tier 1, the next step is to investigate the potential mechanism of action.

If the compound shows cytotoxic activity, it is important to determine if it induces apoptosis (programmed cell death).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for 24 hours.

-

Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Many drugs exert their effects by inhibiting specific enzymes. For 1,2,4-triazole derivatives, key targets include:

-

CYP51 (Lanosterol 14α-demethylase): A crucial enzyme in ergosterol biosynthesis in fungi. Inhibition of this enzyme is a common mechanism for azole antifungals.[4]

-

Topoisomerases: Enzymes that are essential for DNA replication and are common targets for anticancer drugs.[6]

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for a generic enzyme inhibition assay.

Advanced In Vitro Modeling and Pathway Analysis

For compounds with significant and validated activity, more advanced in vitro models can provide deeper insights.

3D Spheroid Cultures (for anticancer studies)

Three-dimensional (3D) spheroid cultures more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.

Experimental Protocol: 3D Spheroid Formation and Viability Assay

-

Spheroid Formation: Seed cancer cells in ultra-low attachment plates to promote spheroid formation.

-

Compound Treatment: Treat the established spheroids with the test compound.

-

Viability Assessment: Assess cell viability within the spheroids using a 3D-compatible assay (e.g., CellTiter-Glo® 3D).

Signaling Pathway Analysis

To understand the molecular pathways affected by the compound, techniques like Western blotting can be used to assess the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., apoptosis pathways, cell cycle regulation pathways).

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical signaling pathway inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. The proposed tiered approach allows for an efficient and logical progression from broad screening to more detailed mechanistic studies. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to in vivo studies in animal models to assess its efficacy and safety. The vast therapeutic potential of the 1,2,4-triazole scaffold suggests that novel derivatives like this compound are worthy of thorough investigation.

References

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][6][10]triazole-6(5H)-ones as Possible Anticancer Agents. (n.d.). PubMed Central. [Link]

-

Pyrazolo[5,1-c][2][6][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed Central. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]

-

Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). ResearchGate. [Link]

-

Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. (2026). OUCI. [Link]

-

1,2,4-Triazolo[1,5-a][1][4][6]triazines (5-Azapurines): Synthesis and Biological Activity. (2017). ResearchGate. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). National Institutes of Health. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (n.d.). MDPI. [Link]

-

Triazole derivatives with improved in vitro antifungal activity over azole drugs. (n.d.). ScienceDirect. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet under-researched derivative, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine . Due to the limited direct literature on this compound, this document provides a comprehensive overview based on established principles of 1,2,4-triazole chemistry. We will explore its structural features, propose a plausible and detailed synthetic pathway with mechanistic insights, and extrapolate its potential biological activities and therapeutic applications based on the known properties of closely related analogues. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar N-alkylated amino-1,2,4-triazoles.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in the development of a wide range of therapeutic agents due to its unique physicochemical properties. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. Furthermore, the triazole ring is metabolically stable and can act as a bioisostere for other functional groups, such as amides and esters, improving the pharmacokinetic profile of drug candidates.

Derivatives of 1,2,4-triazole have demonstrated a remarkable array of biological activities, including antifungal, antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1] This versatility has led to the development of numerous commercially successful drugs incorporating the 1,2,4-triazole scaffold.

This guide will now narrow its focus to the specific derivative, this compound, to provide a detailed exploration of its synthesis and potential as a novel therapeutic agent.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄ | [2] |

| Molecular Weight | 126.16 g/mol | [2] |

| SMILES | CCC1=NC(=NN1C)N | [2] |

| CAS Number | 90708-10-4 | [2] |

These fundamental properties are essential for any further computational or experimental work, including reaction stoichiometry calculations and analytical characterization.

Proposed Synthesis of this compound

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through several established methods, including the Pellizzari and Einhorn-Brunner reactions.[3][4] However, for the specific substitution pattern of the target molecule, a multi-step approach starting from simpler precursors is likely to be more efficient and offer better control over the final product. The proposed synthetic pathway involves the initial formation of the 3-amino-5-ethyl-1H-1,2,4-triazole core, followed by regioselective N-methylation.

Synthesis of the 3-Amino-5-ethyl-1H-1,2,4-triazole Intermediate

The initial step involves the synthesis of the core triazole ring. A plausible approach is the cyclization of an appropriate acylaminoguanidine derivative.

Experimental Protocol:

-

Preparation of Propionylaminoguanidine:

-

To a solution of aminoguanidine hydrochloride in a suitable solvent (e.g., pyridine or a polar aprotic solvent), add propionyl chloride dropwise at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting propionylaminoguanidine can be isolated by precipitation with a non-polar solvent or by removal of the solvent under reduced pressure.

-

-

Cyclization to 5-Ethyl-1H-1,2,4-triazol-3-amine:

-

The crude propionylaminoguanidine is then heated in a high-boiling point solvent (e.g., water or an alcohol) under basic conditions (e.g., aqueous sodium hydroxide or potassium carbonate).

-

Reflux the mixture for several hours. The cyclization reaction proceeds via an intramolecular nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration to form the aromatic triazole ring.

-

Upon cooling, the product, 5-ethyl-1H-1,2,4-triazol-3-amine, can be isolated by filtration or extraction.

-

Causality of Experimental Choices:

-

The use of aminoguanidine provides the necessary N-C-N-N backbone for the triazole ring.

-

Propionyl chloride introduces the desired ethyl group at what will become the 5-position of the triazole.

-

The basic conditions during cyclization facilitate the deprotonation of the amino groups, increasing their nucleophilicity and promoting the ring-closing reaction.

Regioselective N-methylation

The alkylation of N-unsubstituted 1,2,4-triazoles can often lead to a mixture of N1 and N4 isomers.[5] To achieve regioselective methylation at the N1 position, specific reaction conditions are required.

Experimental Protocol:

-

Deprotonation:

-

Dissolve the 5-ethyl-1H-1,2,4-triazol-3-amine intermediate in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C to deprotonate the triazole ring nitrogen. The N1 position is generally more acidic and sterically accessible, favoring deprotonation at this site.

-

-

Methylation:

-

To the resulting anion, add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. The methylation will preferentially occur at the more nucleophilic N1 position.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography to separate it from any potential N4-methylated isomer and other impurities.

-

Causality of Experimental Choices:

-

The use of a strong, non-nucleophilic base ensures complete deprotonation of the triazole ring without competing side reactions.

-

Performing the reaction at low temperatures helps to control the exothermicity of the reaction and can improve the regioselectivity.

-

Methyl iodide is a classic and effective methylating agent for such reactions.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

Given the broad pharmacological profile of the 1,2,4-triazole scaffold, it is plausible that this compound possesses significant biological activity. By examining the structure-activity relationships of analogous compounds, we can hypothesize its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives are known for their potent antimicrobial and antifungal properties.[6][7] The presence of the amino group at the 3-position and the N-alkylation are features found in several bioactive antimicrobial compounds. The small alkyl substituents (ethyl and methyl) may enhance lipophilicity, potentially improving cell membrane penetration and leading to increased efficacy against various bacterial and fungal strains. It is hypothesized that this compound could exhibit activity against both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal pathogens.[8]

Anticancer Activity

The 1,2,4-triazole nucleus is a key component of several anticancer agents.[9][10] N-substituted 1,2,4-triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines.[11] The mechanism of action for such compounds can vary, but they often involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis. The specific substitution pattern of this compound could potentially lead to interactions with specific protein targets within cancer cells, making it a candidate for further investigation as an anticancer agent.

Caption: Hypothesized biological activities of the target compound.

Conclusion and Future Directions

While direct experimental data on this compound is limited, this technical guide has provided a comprehensive, scientifically-grounded framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on well-established chemical principles and offers a clear path for its preparation in the laboratory. The hypothesized biological activities, extrapolated from the extensive literature on related 1,2,4-triazole derivatives, highlight its potential as a lead compound for the development of novel antimicrobial and anticancer agents.

Future research should focus on the practical execution of the proposed synthesis and the thorough characterization of the resulting compound. Subsequent in vitro and in vivo studies are warranted to validate the hypothesized biological activities and to elucidate its mechanism of action. This foundational work will be crucial in determining the therapeutic potential of this compound and its analogues in drug discovery and development.

References

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

- (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.

-